6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique structure, which includes a quinoline core substituted with fluorine atoms and an oxadiazole ring. Such structural features often impart significant biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and the oxadiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but lack the oxadiazole ring.
1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the rest of their structure.
Uniqueness
The uniqueness of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the quinoline core and the oxadiazole ring, along with fluorine atoms, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2/c1-23-9-13(16(24)12-8-10(19)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKAPMAEQAENSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.